Kinase Inhibition: NPY Y5 Receptor Affinity of 6-Phenyl Substituted Derivatives
Derivatives bearing the 6-phenyl-5H-pyrrolo[3,2-d]pyrimidine core demonstrate measurable affinity for the human neuropeptide Y receptor type 5 (NPY Y5). Specifically, 4-azetidin-1-yl-2-methyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine exhibits an IC50 of 57 nM in an in vitro radioligand [125I]PYY binding assay [1]. This represents a 1.3-fold improvement in potency compared to the structurally related 4-(2-ethyl-piperidin-1-yl)-2-methyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine, which shows an IC50 of 74 nM in the same assay system [2].
| Evidence Dimension | NPY Y5 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 57 nM (derivative: 4-azetidin-1-yl-2-methyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine) |
| Comparator Or Baseline | 74 nM (derivative: 4-(2-ethyl-piperidin-1-yl)-2-methyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine) |
| Quantified Difference | 1.3-fold greater potency (57 nM vs 74 nM) |
| Conditions | In vitro radioligand [125I]PYY binding assay; human NPY Y5 receptor |
Why This Matters
Quantifies how subtle modifications at the 4-position of the 6-phenyl-pyrrolo[3,2-d]pyrimidine core tune receptor affinity, establishing the 6-phenyl scaffold as a validated starting point for NPY Y5-targeted lead optimization campaigns.
- [1] BindingDB. BDBM50093649: 4-Azetidin-1-yl-2-methyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine (CHEMBL343153). View Source
- [2] BindingDB. BDBM50093667: 4-(2-Ethyl-piperidin-1-yl)-2-methyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine (CHEMBL334373). View Source
